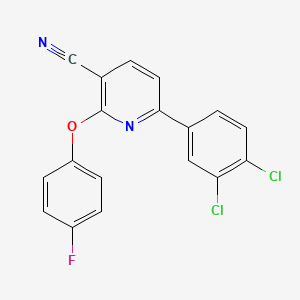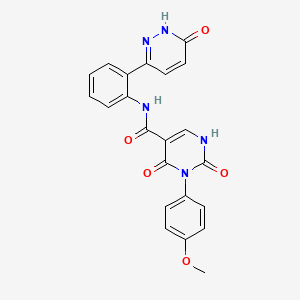
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, or 6-DCFPPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects. Additionally, potential future directions for research will be discussed.
科学研究应用
6-DCFPPC has been studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of diseases. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 6-DCFPPC has been studied for its potential as an anti-microbial agent, as it has been shown to possess antibacterial and antifungal properties.
作用机制
The mechanism of action of 6-DCFPPC is not fully understood. It is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it is believed that 6-DCFPPC may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-DCFPPC has been shown to possess anti-inflammatory and antioxidant properties. In animal studies, it has been shown to reduce inflammation in the lungs and liver, as well as reduce oxidative stress in the heart and liver. Additionally, it has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α and IL-1β, in the lungs and liver.
实验室实验的优点和局限性
The main advantage of using 6-DCFPPC in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and does not degrade easily. However, there are some limitations to using 6-DCFPPC in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for certain types of experiments. Additionally, it is not very stable in the presence of light and oxygen, so it should be stored in a dark, airtight container.
未来方向
There are several potential future directions for research on 6-DCFPPC. One potential direction is to further investigate its potential as a therapeutic agent. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new therapeutic applications. Additionally, further research could be conducted to explore its potential as an anti-microbial agent. Finally, further research could be conducted to explore its potential as an antioxidant and to identify potential new applications.
合成方法
6-DCFPPC is prepared by the reaction of 3,4-dichlorophenol with 4-fluorophenol in the presence of a base such as sodium hydroxide, followed by the addition of pyridine-3-carbonitrile. This reaction takes place in an aqueous solution at a temperature of 80-90°C. The reaction is complete after two hours and the product is then isolated by filtration, washed with water, and dried. The yield of the reaction is approximately 80%.
属性
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-15-7-1-11(9-16(15)20)17-8-2-12(10-22)18(23-17)24-14-5-3-13(21)4-6-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQYVSMDLIWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)


![2-Methyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2908432.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2908434.png)


![Ethyl 2-(3-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2908437.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)